Cas no 7662-76-2 (tert-Butyl benzylglycinate)
tert-Butyl benzylglycinate Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(phenylmethyl)-, 1,1-dimethylethyl ester
- N-BENZYLGLYCINE TERT-BUTYL ESTER
- tert-butyl 2-(benzylamino)acetate
- TERT-BUTYL N-BENZYLAMINOACETATE
- tert-Butyl benzylglycinate
- Benzylamino-acetic acid tert-butyl ester
- (BENZYLAMINO)ACETIC ACID TERT-BUTYL ESTER
- N-benzylglycine t-butyl ester
- N-benzyl glycine t-butyl ester
- N-Benzylglycine Tert-Butylester
- N-(benzyl)glycine-t-butyl ester
- Benzylaminoacetic acid tert-butyl ester
- A865441
- MFCD11848800
- Tert-butyl2-(benzylamino)acetate
- EN300-1007097
- C13H19NO2
- CS-0046899
- AS-5279
- AKOS009049675
- 7662-76-2
- HY-W053801
- DB-115481
- SCHEMBL734928
- UURAHTSUPDIUNL-UHFFFAOYSA-N
-
- MDL: MFCD11848800
- Inchi: 1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
- InChI Key: UURAHTSUPDIUNL-UHFFFAOYSA-N
- SMILES: O(C(CNCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3
tert-Butyl benzylglycinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM316909-5g |
tert-Butyl 2-(benzylamino)acetate |
7662-76-2 | 95% | 5g |
$986 | 2021-06-09 | |
| ChemScence | CS-0046899-1g |
tert-Butyl benzylglycinate |
7662-76-2 | 1g |
$150.0 | 2022-04-26 | ||
| ChemScence | CS-0046899-5g |
tert-Butyl benzylglycinate |
7662-76-2 | 5g |
$449.0 | 2022-04-26 | ||
| TRC | B585328-50mg |
tert-Butyl 2-(Benzylamino)acetate |
7662-76-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B585328-100mg |
tert-Butyl 2-(Benzylamino)acetate |
7662-76-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B585328-500mg |
tert-Butyl 2-(Benzylamino)acetate |
7662-76-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | OR300515-1g |
N-Benzylglycine tert-butyl ester |
7662-76-2 | 95 | 1g |
£114.00 | 2025-02-19 | |
| Apollo Scientific | OR300515-5g |
N-Benzylglycine tert-butyl ester |
7662-76-2 | 95 | 5g |
£334.00 | 2025-02-19 | |
| abcr | AB302201-1 g |
Benzylamino-acetic acid tert-butyl ester; 95% |
7662-76-2 | 1g |
€163.60 | 2022-06-11 | ||
| abcr | AB302201-5 g |
Benzylamino-acetic acid tert-butyl ester; 95% |
7662-76-2 | 5g |
€372.30 | 2022-06-11 |
tert-Butyl benzylglycinate Suppliers
tert-Butyl benzylglycinate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on tert-Butyl benzylglycinate
tert-Butyl Benzylglycinate: A Comprehensive Overview
tert-Butyl benzylglycinate, identified by the CAS number 7662-76-2, is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as N-(tert-butyl)-benzyl glycinate, belongs to the class of amino acid derivatives and has garnered attention due to its unique chemical properties and potential applications in fields such as pharmaceuticals, cosmetics, and food additives.
The structure of tert-butyl benzylglycinate comprises a glycine backbone with a tert-butyl group attached to the nitrogen atom and a benzyl group linked to the carboxylic acid moiety. This configuration imparts the compound with distinctive solubility characteristics, making it suitable for various formulation purposes. Recent studies have highlighted its role as a precursor in peptide synthesis, where its stability and reactivity contribute to efficient reaction outcomes.
One of the most promising areas of research involving tert-butyl benzylglycinate is its application in drug delivery systems. Scientists have explored its ability to enhance the bioavailability of hydrophobic drugs by acting as a solubilizing agent. For instance, a 2023 study published in the Journal of Pharmaceutical Sciences demonstrated that incorporating tert-butyl benzylglycinate into lipid-based nanoparticles significantly improved the solubility and permeability of poorly soluble antidiabetic agents.
In addition to its pharmaceutical applications, tert-butyl benzylglycinate has found utility in the cosmetic industry as an ingredient in skincare products. Its ability to penetrate the skin barrier makes it an effective carrier for active ingredients such as antioxidants and vitamins. A recent investigation conducted by researchers at the University of California revealed that formulations containing tert-butyl benzylglycinate exhibited enhanced delivery efficiency compared to traditional carriers, leading to improved skin hydration and elasticity.
The synthesis of tert-butyl benzylglycinate typically involves a two-step process: first, the preparation of glycine tert-butyl ester through esterification, followed by nucleophilic substitution with benzyl chloride. This method ensures high purity and yield, which are critical for its use in sensitive applications such as parenteral formulations. Innovations in catalytic systems have further optimized this synthesis pathway, reducing production costs and environmental impact.
Beyond its direct applications, tert-butyl benzylglycinate serves as a valuable intermediate in organic synthesis. Its versatility allows for the construction of complex molecular architectures, making it an essential building block in medicinal chemistry. For example, researchers at Pfizer have utilized this compound as a key intermediate in the development of novel kinase inhibitors targeting cancer cells.
The environmental impact of tert-butyl benzylglycinate has also been a focus of recent studies. Biodegradation assays indicate that under aerobic conditions, the compound undergoes rapid mineralization, minimizing its ecological footprint. This characteristic aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, tert-butyl benzylglycinate (CAS No. 7662-76-2) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with advancements in synthesis and application techniques, position it as a valuable asset in modern scientific research and industrial production.
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